

An In-depth Technical Guide to the Binding Site of Prodiamine on α-Tubulin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the dinitroaniline herbicide, **Prodiamine**, and its target protein, α -tubulin. Understanding this binding site is crucial for elucidating its mechanism of action and for the rational design of new herbicides and potentially other therapeutic agents targeting the microtubule cytoskeleton.

Introduction: Prodiamine and the Microtubule Cytoskeleton

Prodiamine is a pre-emergent herbicide widely used for the control of annual grasses and broadleaf weeds.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, essential for cell division and growth in plants.[1] Microtubules are dynamic polymers composed of α - and β -tubulin heterodimers.[3][4] **Prodiamine**, like other dinitroaniline herbicides, specifically targets α -tubulin, binding to it and inhibiting its polymerization into functional microtubules. This leads to a cessation of cell division at mitosis, ultimately causing the death of the target plant. Notably, dinitroaniline herbicides exhibit selectivity, targeting microtubules in plants and protists but not those in animals or fungi, which is likely due to differences in binding affinities.

The Prodiamine Binding Site on α-Tubulin



The binding of **Prodiamine** to α -tubulin is a critical event that initiates its herbicidal activity. While a high-resolution crystal structure of **Prodiamine** complexed with tubulin is not publicly available, significant insights have been gained through a combination of resistance mutation studies, computational modeling, and biochemical assays with related dinitroaniline compounds.

The binding site for dinitroaniline herbicides is located on the α -tubulin subunit. Studies involving herbicide-resistant weeds have been instrumental in identifying key amino acid residues that constitute this binding pocket. Mutations at these specific residues can reduce the binding affinity of the herbicide, thereby conferring resistance.

Key amino acid residues implicated in the dinitroaniline binding site on α -tubulin include:

- Leucine 136 (Leu136): A mutation from Leucine to Phenylalanine (Leu136Phe) has been identified in dinitroaniline-resistant organisms.
- Threonine 239 (Thr239): The Threonine to Isoleucine (Thr239IIe) substitution is a frequently
 reported mutation that confers resistance to **Prodiamine** and other dinitroanilines in various
 weed species. Three-dimensional modeling suggests that Leu136 and Thr239 are located
 adjacent to each other within the binding cavity.
- Methionine 268 (Met268): A mutation of this residue to Threonine (Met268Thr) has also been linked to dinitroaniline resistance.

Computational models and further resistance studies have defined a broader binding cavity formed by several residues, including Val4, Ser6, Phe24, His28, Leu136, Ile235, Thr239, and Arg243. The binding of dinitroanilines is thought to involve interactions with diamino acid residues (lysine or arginine) that bind the nitrile group of the herbicides.

Quantitative Analysis of Dinitroaniline-Tubulin Interactions

The interaction between dinitroaniline herbicides and tubulin can be quantified through various biophysical and biochemical assays. The data presented below, primarily from studies on **Prodiamine** and the closely related dinitroaniline, oryzalin, provide insights into binding affinities and resistance levels.



Compound	Organism/Syst em	Parameter	Value	Reference(s)
Prodiamine	Poa annua (Annual bluegrass) - Resistant Population R1	150	35.3 g ai ha ⁻¹ (2.9-fold resistance)	
Prodiamine	Poa annua (Annual bluegrass) - Resistant Population R2	150	502.7 g ai ha ⁻¹ (41.9-fold resistance)	
Prodiamine	Poa annua (Annual bluegrass) - Resistant Population R3	150	91.5 g ai ha ⁻¹ (7.6-fold resistance)	
Oryzalin	Plant Tubulin	К арр	1.19 x 10 ⁵ M ⁻¹	_
Oryzalin	Tetrahymena thermophila Tubulin (Wild- Type)	K d	0.44 μΜ	_
Oryzalin	Vertebrate Tubulin	K d	77 μΜ	_

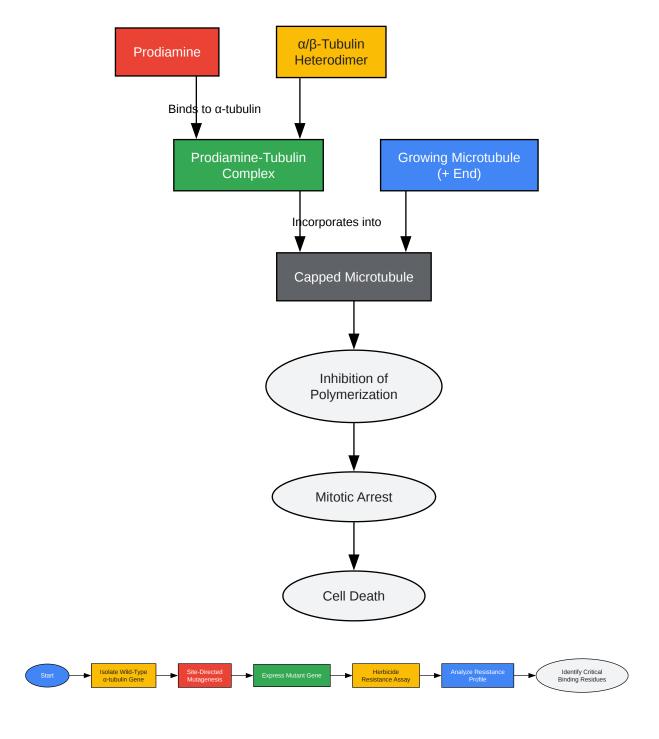
I50: The concentration of herbicide required to inhibit a biological process by 50%. K app: Apparent affinity constant. K d: Dissociation constant. A lower Kd indicates a higher binding affinity.

Mechanism of Action: Microtubule Disruption

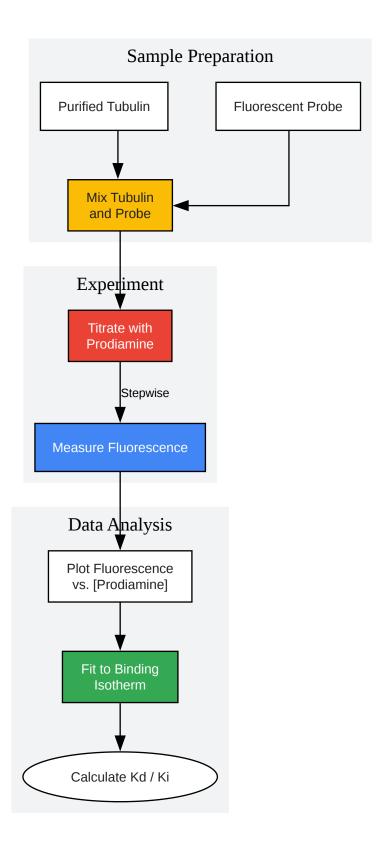
The binding of **Prodiamine** to α -tubulin heterodimers leads to the formation of a herbicide-tubulin complex. This complex then incorporates into the growing positive end of a microtubule.



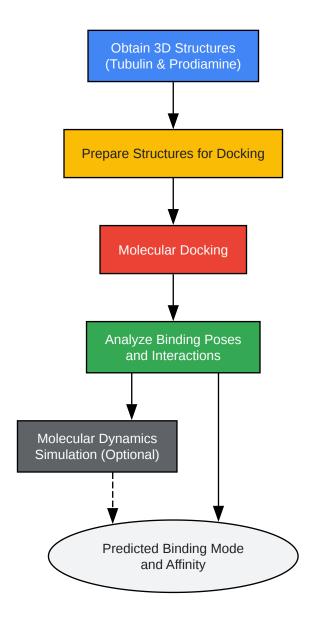
The presence of this complex at the microtubule tip effectively "caps" the polymer, preventing further elongation. This disruption of microtubule dynamics is the primary mode of action for dinitroaniline herbicides.











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